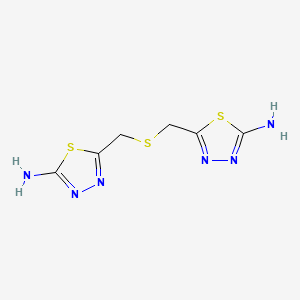
(2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde is a complex organometallic compound that features a manganese center coordinated to a cyclopentadienyl ring substituted with a methyl group and three carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde typically involves the reaction of methylcyclopentadiene with manganese pentacarbonyl. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the substitution of carbonyl ligands with the cyclopentadienyl ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of manganese.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of ligands and catalysts to facilitate the exchange of carbonyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield manganese dioxide, while reduction can produce manganese carbonyl complexes with fewer carbonyl ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde is used as a precursor for the synthesis of other organometallic compounds. Its unique structure allows for the exploration of new coordination chemistry and catalytic properties.
Biology and Medicine
Research in biology and medicine has investigated the potential use of this compound in drug delivery systems and as a catalyst for biochemical reactions. Its ability to coordinate with various ligands makes it a versatile tool for studying enzyme mechanisms and developing new therapeutic agents.
Industry
In industry, this compound is used as a catalyst in various chemical processes, including polymerization and hydrogenation reactions. Its stability and reactivity make it an attractive option for industrial applications.
Wirkmechanismus
The mechanism of action of (2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde involves the coordination of the manganese center with various ligands. This coordination can activate the compound for catalytic reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese, tricarbonyl (methylcyclopentadienyl): Similar in structure but with different substituents on the cyclopentadienyl ring.
Cyclopenta-2,4-dien-1-yltrimethylsilane: Features a silicon center instead of manganese, used in different types of reactions.
Pyridylphenylene cyclopentadienone: Used as a building block for dendrimer synthesis, with different applications in materials science.
Uniqueness
(2-Methylcyclopenta-2,4-dien-1-YL)manganesetricarbaldehyde is unique due to its specific combination of a manganese center with a methyl-substituted cyclopentadienyl ring and three carbonyl groups. This structure imparts distinct reactivity and stability, making it valuable for specialized applications in catalysis and materials science.
Eigenschaften
Molekularformel |
C9H10MnO3-4 |
|---|---|
Molekulargewicht |
221.11 g/mol |
IUPAC-Name |
manganese;methanone;1-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C6H7.3CHO.Mn/c1-6-4-2-3-5-6;3*1-2;/h2-5H,1H3;3*1H;/q4*-1; |
InChI-Schlüssel |
FOIZRFNUXDWKNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C[CH-]1.[CH-]=O.[CH-]=O.[CH-]=O.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Dimethylamino)phenyl]-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11726505.png)
![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)

![ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate](/img/structure/B11726516.png)
![3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11726521.png)
![2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11726534.png)
![2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole](/img/structure/B11726540.png)
![5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11726546.png)
![4-[(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11726547.png)
![3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11726553.png)


![8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline](/img/structure/B11726569.png)

